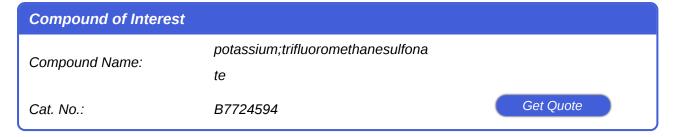


An In-depth Technical Guide to the Physical Properties of Potassium Triflate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium triflate (KOTf), also known as potassium trifluoromethanesulfonate, is a non-hygroscopic, crystalline solid that has garnered significant interest across various scientific disciplines, including organic synthesis, electrochemistry, and pharmaceutical sciences. Its utility stems from the unique properties of the triflate anion (CF₃SO₃⁻), which is a non-coordinating and highly stable leaving group. This guide provides a comprehensive overview of the core physical properties of potassium triflate, supported by experimental data and methodologies, to assist researchers in its effective application.

Core Physical Properties

The physical characteristics of potassium triflate are summarized in the tables below, providing a consolidated reference for its key attributes.

General and Thermal Properties



Property	Value	Source(s)
Chemical Formula	CF ₃ KO ₃ S	[1][2][3]
Molar Mass	188.17 g/mol	[1][2]
Appearance	White to off-white crystalline powder or crystals	[4][5]
Melting Point	230 - 238.5 °C	[1][6]
Boiling Point	Decomposes	[6]
Thermal Decomposition	Begins around 480 °C	[7]

Solubility and Density

Property	Value	Source(s)
Solubility in Water	Soluble	[4][5][6]
Miscibility	Miscible with water, ethyl acetate, and acetone. Immiscible with propylene carbonate, dimethyl carbonate, diethyl carbonate, and ethanol.	
Density (Solid)	Data not available	
Hygroscopicity	Hygroscopic	[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific data. Below are generalized protocols for determining key physical properties of potassium triflate.

Determination of Melting Point (Capillary Method)

The melting point of potassium triflate can be determined using the capillary method, a standard technique for crystalline solids.



Protocol:

- Sample Preparation: A small amount of finely powdered, dry potassium triflate is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or temperature probe.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C/min) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (clear point) are recorded. The melting point is reported as this range.

Logical Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of potassium triflate.

Determination of Solubility

The qualitative and quantitative solubility of potassium triflate in various solvents can be determined through standardized laboratory procedures.

Protocol for Qualitative Solubility:

- Add approximately 10-20 mg of potassium triflate to a test tube.
- Add 1 mL of the desired solvent.
- Agitate the mixture vigorously for 1-2 minutes at ambient temperature.
- Visually inspect the solution for the presence of undissolved solid. If the solid dissolves completely, it is considered soluble.

Protocol for Quantitative Solubility (Gravimetric Method):



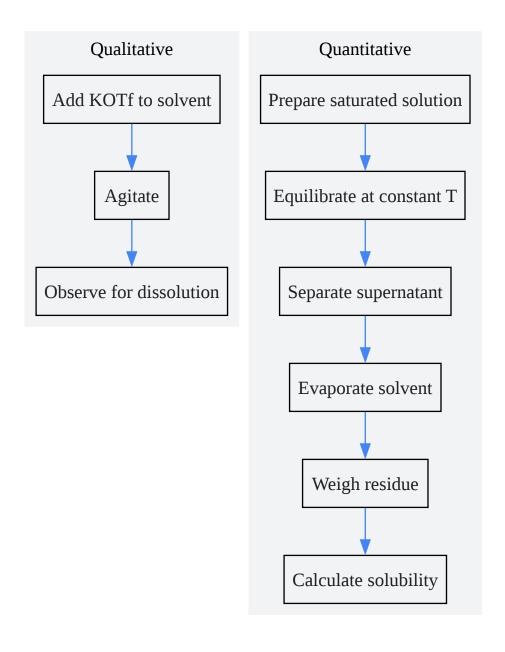




- Prepare a saturated solution of potassium triflate in the chosen solvent by adding an excess
 of the salt to a known volume of the solvent in a sealed container.
- Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
- Carefully decant or filter a known volume of the supernatant into a pre-weighed container.
- Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).
- Weigh the container with the dried residue. The difference in weight corresponds to the mass of dissolved potassium triflate.
- Calculate the solubility in g/100 mL or other desired units.

Logical Relationship of Solubility Determination:





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Caption: Qualitative and quantitative solubility determination workflows.

Spectroscopic Properties

Spectroscopic data provides valuable insight into the molecular structure and purity of potassium triflate.

Nuclear Magnetic Resonance (NMR) Spectroscopy



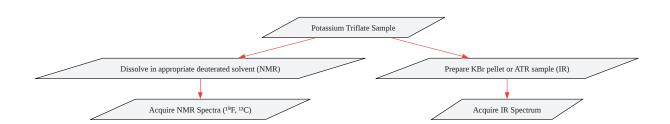
- ¹⁹F NMR: The triflate anion gives a sharp singlet in the ¹⁹F NMR spectrum. The chemical shift is typically observed around -79 ppm (relative to CFCl₃), although it can be influenced by the solvent and the nature of the cation.[3][8]
- 13C NMR: The carbon atom in the trifluoromethyl group of the triflate anion is expected to show a quartet due to coupling with the three fluorine atoms. The chemical shift is influenced by the electronegativity of the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of potassium triflate is characterized by strong absorptions corresponding to the vibrations of the CF₃ and SO₃ groups. Key vibrational modes include:

- · S-O stretching vibrations
- · C-F stretching vibrations
- SO₃ and CF₃ deformation modes

Experimental Workflow for Spectroscopic Analysis:



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Caption: General workflow for NMR and IR spectroscopic analysis.

Crystal Structure



Potassium triflate is known to be dimorphic, with a phase transition occurring between -63 °C and 45 °C. The room-temperature modification crystallizes in the monoclinic space group P21/c. The crystal structure consists of potassium ions coordinated by oxygen atoms from the triflate anions, forming a three-dimensional network.

Conclusion

This technical guide provides a thorough compilation of the essential physical properties of potassium triflate. The tabulated data, detailed experimental protocols, and illustrative diagrams offer a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is fundamental for the successful application of potassium triflate in diverse chemical and pharmaceutical contexts.

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